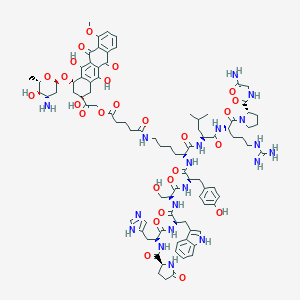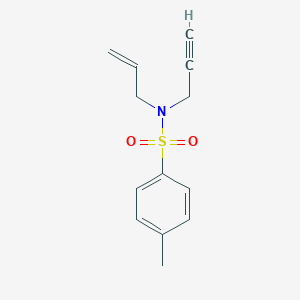
Benzenesulfonamide, 4-methyl-N-2-propenyl-N-2-propynyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamide, 4-methyl-N-2-propenyl-N-2-propynyl- is a chemical compound that has a wide range of applications in scientific research. It is commonly referred to as MPPS and has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments.
Mécanisme D'action
MPPS inhibits the activity of metalloproteases by binding to the zinc ion at the active site of the enzyme. This binding prevents the enzyme from carrying out its normal function of breaking down extracellular matrix proteins. As a result, MPPS has been shown to have anti-inflammatory and anti-tumor effects.
Effets Biochimiques Et Physiologiques
MPPS has been shown to have anti-inflammatory and anti-tumor effects. It has been shown to inhibit the activity of metalloproteases, which play a critical role in tissue remodeling and repair. Inhibition of metalloproteases by MPPS has been shown to reduce inflammation and prevent tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MPPS in laboratory experiments is its ability to inhibit the activity of metalloproteases. This makes it a useful tool for investigating the role of metalloproteases in various biological processes. However, one of the limitations of using MPPS is its potential toxicity. MPPS has been shown to be toxic to certain cell types, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of MPPS in scientific research. One area of interest is the development of MPPS analogs with improved potency and selectivity for specific metalloproteases. Another area of interest is the investigation of the role of metalloproteases in various diseases, such as cancer and arthritis. Additionally, the use of MPPS in combination with other drugs or therapies may have synergistic effects and improve treatment outcomes.
Méthodes De Synthèse
The synthesis of MPPS involves the reaction of 4-methylbenzenesulfonyl chloride with propargylamine and allylamine. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure MPPS.
Applications De Recherche Scientifique
MPPS has been used in various scientific research studies due to its ability to inhibit the activity of metalloproteases. Metalloproteases are enzymes that are involved in the breakdown of extracellular matrix proteins, which play a critical role in tissue remodeling and repair. MPPS has been shown to inhibit the activity of metalloproteases by binding to the zinc ion at the active site of the enzyme.
Propriétés
Numéro CAS |
133886-40-5 |
|---|---|
Nom du produit |
Benzenesulfonamide, 4-methyl-N-2-propenyl-N-2-propynyl- |
Formule moléculaire |
C13H15NO2S |
Poids moléculaire |
249.33 g/mol |
Nom IUPAC |
4-methyl-N-prop-2-enyl-N-prop-2-ynylbenzenesulfonamide |
InChI |
InChI=1S/C13H15NO2S/c1-4-10-14(11-5-2)17(15,16)13-8-6-12(3)7-9-13/h1,5-9H,2,10-11H2,3H3 |
Clé InChI |
QITLNHICIUWDTD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC=C)CC#C |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N(CC=C)CC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



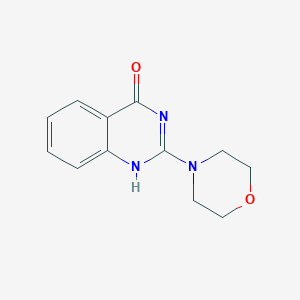
![2-(benzylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B184131.png)
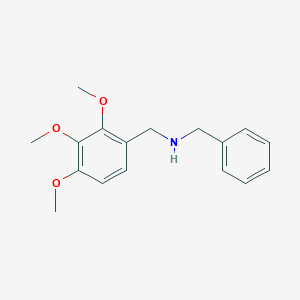
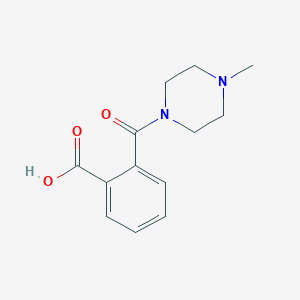
![Ethyl imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B184134.png)
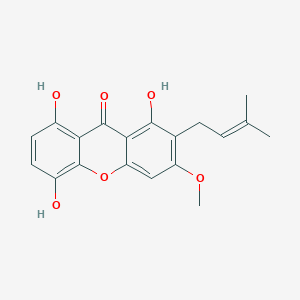
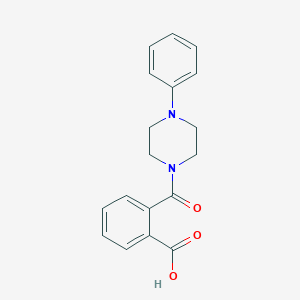
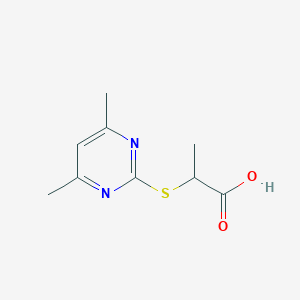
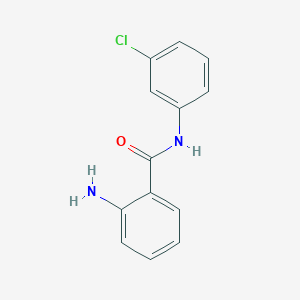
![4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid](/img/structure/B184142.png)
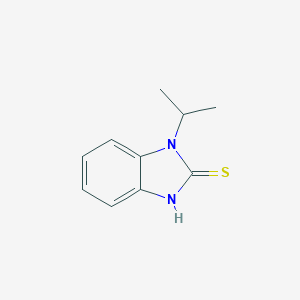
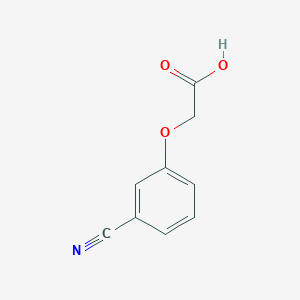
![[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B184149.png)
